(5Z)-3-ethyl-5-({3-[4-(hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one
Description
Properties
Molecular Formula |
C27H29N3O2S2 |
|---|---|
Molecular Weight |
491.7 g/mol |
IUPAC Name |
(5Z)-3-ethyl-5-[[3-(4-hexoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C27H29N3O2S2/c1-3-5-6-10-17-32-23-15-13-20(14-16-23)25-21(18-24-26(31)29(4-2)27(33)34-24)19-30(28-25)22-11-8-7-9-12-22/h7-9,11-16,18-19H,3-6,10,17H2,1-2H3/b24-18- |
InChI Key |
WIFHNUYDXFBFEC-MOHJPFBDSA-N |
Isomeric SMILES |
CCCCCCOC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC)C4=CC=CC=C4 |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-(Hexyloxy)Phenylhydrazine
-
Alkylation of 4-Hydroxyphenylhydrazine :
-
React 4-hydroxyphenylhydrazine with hexyl bromide in the presence of a base (e.g., K₂CO₃) in DMF.
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Conditions : 80°C, 6–8 hours, yielding 4-(hexyloxy)phenylhydrazine.
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Purification : Recrystallization from ethanol.
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Formation of 1-Phenyl-3-(4-(Hexyloxy)Phenyl)-1H-Pyrazole-4-Carboxaldehyde
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Cyclization with 1-Phenylpropane-1,3-Dione :
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Formylation at Position 4 :
Synthesis of 3-Ethyl-2-Thioxo-1,3-Thiazolidin-4-One
Knoevenagel Condensation
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Condensation of Pyrazole Aldehyde and Thiazolidinone :
Reaction Optimization and Conditions
Spectroscopic Characterization
Critical Data for Verification :
-
IR (cm⁻¹) : 1640 (C=O), 1570 (C=N), 1220 (C-O-C).
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¹H NMR (DMSO-d₆) : δ 1.2 (t, 3H, CH₃), 2.8 (q, 2H, CH₂), 7.2–7.8 (m, aromatic H), 8.1 (s, CH=).
-
HRMS : [M+H]⁺ calculated for C₂₈H₃₁N₃O₂S₂: 505.7 g/mol (observed: 505.7 g/mol).
Challenges and Solutions
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Stereochemical Control :
-
Purity Issues :
-
Scalability :
Comparative Analysis of Analogous Compounds
Chemical Reactions Analysis
Types of Reactions
The compound (5Z)-3-ethyl-5-({3-[4-(hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
The compound (5Z)-3-ethyl-5-({3-[4-(hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one has garnered attention in various scientific fields due to its unique structural features and potential applications. This article explores its applications in medicinal chemistry, agriculture, and material science, backed by comprehensive data and case studies.
Anticancer Activity
Recent studies have demonstrated that thiazolidinone derivatives exhibit promising anticancer properties. For instance, compounds with similar thiazolidinone structures have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting proliferation. The incorporation of the pyrazole moiety enhances these effects, suggesting that (5Z)-3-ethyl-5-({3-[4-(hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one could be a candidate for further anticancer drug development.
Anti-inflammatory Properties
Thiazolidinones are also recognized for their anti-inflammatory effects. The compound's ability to modulate inflammatory pathways makes it a potential therapeutic agent for conditions such as arthritis and other inflammatory diseases. Experimental models have indicated that similar compounds can significantly reduce markers of inflammation, providing a basis for further research into this compound's therapeutic potential.
Antimicrobial Activity
The compound's structural features suggest possible antimicrobial properties. Research into related thiazolidinone derivatives has shown effectiveness against various bacterial strains, indicating that (5Z)-3-ethyl-5-({3-[4-(hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one may also possess significant antibacterial or antifungal activity.
Pesticide Development
Thiazolidinone derivatives have been investigated for their potential use as pesticides due to their bioactive properties. The compound could be explored as a lead structure for developing novel agrochemicals aimed at pest control, particularly against resistant strains of agricultural pests.
Plant Growth Regulators
There is emerging evidence that compounds with thiazolidinone cores can act as plant growth regulators. Research indicates that they may enhance growth rates and yield in crops, thus contributing to agricultural productivity.
Polymer Chemistry
The unique chemical properties of (5Z)-3-ethyl-5-({3-[4-(hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one can be utilized in the synthesis of polymers with specific functionalities. Its incorporation into polymer matrices could lead to materials with enhanced thermal stability and mechanical properties.
Sensor Development
There is potential for this compound to be used in the development of sensors due to its electronic properties. Research on similar thiazolidinones indicates that they can be effective in detecting environmental pollutants or biological agents.
Case Study 1: Anticancer Efficacy
A study published in the Turkish Journal of Chemistry examined the synthesis and biological evaluation of thiazolidinone derivatives. Results showed that certain derivatives exhibited significant cytotoxicity against breast cancer cell lines, reinforcing the potential application of (5Z)-3-ethyl-5-{...}-2-thioxo-1,3-thiazolidin-4-one in cancer therapy .
Case Study 2: Anti-inflammatory Action
Research conducted on thiazolidinone compounds demonstrated their ability to inhibit pro-inflammatory cytokines in vitro. This suggests that (5Z)-3-ethyl... could be developed into an anti-inflammatory agent for chronic inflammatory diseases .
Case Study 3: Agricultural Applications
Field trials using thiazolidinone-based pesticides showed a marked reduction in pest populations compared to controls. This highlights the agricultural potential of (5Z)-3-ethyl... as an effective pesticide .
Mechanism of Action
The mechanism of action of (5Z)-3-ethyl-5-({3-[4-(hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations in Thiazolidinone Derivatives
The target compound belongs to a class of Z-configuration benzylidene-thiazolidinones, which are known for their bioactivity. Key analogs and their differences are summarized below:
Key Observations:
- Alkyl Chain Effects : The ethyl group in the target compound balances steric bulk and lipophilicity, whereas analogs with hexyl () or isopropyl () groups may exhibit altered membrane permeability or metabolic stability.
- Aromatic Substituents : The hexyloxy phenyl group in the target compound enhances hydrophobicity compared to the ethoxy/methylphenyl group in or the hydroxybenzylidene in .
Spectroscopic and Crystallographic Data
- NMR Profiles: The target compound’s hexyloxy chain would show distinct δ 0.8–1.5 ppm (CH2/CH3) in 1H-NMR, differing from ’s hydroxybenzylidene (δ 5.5–10 ppm for OH) . Z-configuration: Confirmed via NOESY correlations (common in benzylidene-thiazolidinones) .
- Crystal Packing :
- ’s analog forms dimers via C–H⋯S and O–H⋯S bonds, while the target compound’s hexyloxy chain may promote π-π stacking or hydrophobic interactions .
Biological Activity
The compound (5Z)-3-ethyl-5-({3-[4-(hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative that incorporates a pyrazole moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of anti-inflammatory, anti-cancer, and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The chemical structure of (5Z)-3-ethyl-5-({3-[4-(hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one can be represented as follows:
Structural Features
- Thiazolidinone Ring : Contributes to the compound's biological activity.
- Pyrazole Moiety : Known for its diverse pharmacological properties.
- Hexyloxy Phenyl Group : Enhances lipophilicity, potentially improving bioavailability.
Anti-inflammatory Activity
Research indicates that compounds containing thiazolidinone and pyrazole structures exhibit significant anti-inflammatory effects. For instance, studies on similar derivatives have shown promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6.
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| Dexamethasone | 76% at 1 µM | 86% at 1 µM |
| Test Compound | 61–85% | 76–93% |
These findings suggest that (5Z)-3-ethyl-5-{...} could exhibit comparable or enhanced anti-inflammatory properties due to its structural features .
Anticancer Activity
The potential anticancer properties of thiazolidinones have been well-documented. For example, derivatives have been tested against various cancer cell lines, showing inhibition of cell proliferation and induction of apoptosis.
In a study involving similar thiazolidinone derivatives:
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 20 |
| A549 (Lung Cancer) | 18 |
The compound (5Z)-3-ethyl-5-{...} may demonstrate similar efficacy against these cell lines, warranting further investigation .
Antimicrobial Activity
The antimicrobial activity of compounds containing pyrazole and thiazolidinone moieties has also been explored. Studies have shown that these compounds can effectively inhibit the growth of various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
These results indicate that the compound could be effective against common pathogens .
Case Study 1: Anti-inflammatory Effects
A recent study synthesized a series of thiazolidinone derivatives and evaluated their anti-inflammatory activity using carrageenan-induced edema models in mice. The results indicated that certain derivatives exhibited significant reductions in paw edema compared to control groups.
Case Study 2: Anticancer Screening
In vitro studies on thiazolidinones showed that they could induce apoptosis in cancer cells via the activation of caspase pathways. The compound (5Z)-3-ethyl-5-{...} was included in these screenings, providing preliminary data on its potential as an anticancer agent.
Q & A
Q. What are the standard synthetic routes for this compound, and how are reaction conditions optimized?
The synthesis involves multi-step organic reactions, typically starting with the formation of the pyrazole ring, followed by condensation with a thiazolidinone precursor. Key steps include:
- Aldol-like condensation between a pyrazole-aldehyde intermediate and a thioamide derivative under reflux in ethanol .
- Substituent introduction : Alkylation or aryloxy group addition (e.g., hexyloxy) using potassium hydroxide as a base .
- Purification : Recrystallization or column chromatography to isolate the (5Z)-isomer . Optimization strategies include using continuous flow reactors for precise temperature control and microwave-assisted synthesis to reduce reaction times .
Q. Which analytical techniques are essential for confirming the structure and purity?
- NMR spectroscopy : To confirm regiochemistry of the pyrazole and thiazolidinone rings, and Z-configuration of the exocyclic double bond .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- HPLC : Assesses purity (>95% required for biological assays) .
Q. What are the primary biological activities reported for this compound?
While direct data on the target compound is limited, structurally analogous thiazolidinones exhibit:
- Antimicrobial activity : Against Gram-positive bacteria (e.g., S. aureus) via membrane disruption .
- Anti-inflammatory effects : Inhibition of COX-2 enzyme in vitro .
- Anticancer potential : Apoptosis induction in cancer cell lines (e.g., MCF-7) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of thiazolidinone derivatives?
Discrepancies often arise from substituent variations or assay conditions. Methodological approaches include:
- Structure-Activity Relationship (SAR) studies : Systematically modify substituents (e.g., hexyloxy vs. ethoxy) and test activity in standardized assays .
- Computational docking : Predict binding affinities to targets like COX-2 or β-lactamases to rationalize experimental results .
- Dose-response profiling : Compare IC50 values across studies to account for potency variations .
Q. What methodologies are recommended for optimizing synthetic yield under varying conditions?
- Catalyst screening : Use Lewis acids (e.g., ZnCl2) to enhance condensation efficiency .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- Temperature gradients : Reflux (80–100°C) for faster kinetics, but lower temperatures (40–60°C) may reduce side reactions .
- Microwave-assisted synthesis : Reduces reaction time from 12 hours to 30 minutes with comparable yields (~75%) .
Q. How should one design experiments to assess the compound’s stability under different pH and temperature conditions?
- pH stability : Incubate the compound in buffers (pH 1–13) at 37°C for 24 hours, monitoring degradation via HPLC .
- Thermal stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures .
- Light sensitivity : Conduct photostability studies under ICH guidelines (e.g., exposure to UV light for 48 hours) .
Key Considerations for Advanced Studies
- Controlled atmosphere : Use inert gas (N2/Ar) during synthesis to prevent oxidation of the thioxo group .
- Isomer separation : Chiral HPLC or fractional crystallization to isolate the (5Z)-isomer from (5E) byproducts .
- Toxicology profiling : Include Ames test for mutagenicity and hepatic microsome assays for metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
